molecular formula C21H23ClN2O4S B11082655 Ethyl 2-{[(2-chlorophenyl)carbonyl]amino}-5-(cyclopentylcarbamoyl)-4-methylthiophene-3-carboxylate

Ethyl 2-{[(2-chlorophenyl)carbonyl]amino}-5-(cyclopentylcarbamoyl)-4-methylthiophene-3-carboxylate

Cat. No.: B11082655
M. Wt: 434.9 g/mol
InChI Key: DSQVRJDZQNVOCE-UHFFFAOYSA-N
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Description

ETHYL 2-[(2-CHLOROBENZOYL)AMINO]-5-[(CYCLOPENTYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, chlorobenzoyl, and cyclopentylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(2-CHLOROBENZOYL)AMINO]-5-[(CYCLOPENTYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving sulfur and a suitable diene.

    Introduction of the Chlorobenzoyl Group: This step involves the acylation of the thiophene ring using 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst.

    Addition of the Cyclopentylamino Group: The cyclopentylamino group can be introduced through a nucleophilic substitution reaction using cyclopentylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(2-CHLOROBENZOYL)AMINO]-5-[(CYCLOPENTYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorobenzoyl group can be reduced to form the corresponding benzyl alcohol.

    Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzoyl derivatives.

Scientific Research Applications

ETHYL 2-[(2-CHLOROBENZOYL)AMINO]-5-[(CYCLOPENTYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of ETHYL 2-[(2-CHLOROBENZOYL)AMINO]-5-[(CYCLOPENTYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

ETHYL 2-[(2-CHLOROBENZOYL)AMINO]-5-[(CYCLOPENTYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE can be compared with similar compounds such as:

    ETHYL 2-[(2-CHLOROBENZOYL)AMINO]BENZOATE: Similar structure but lacks the thiophene ring and cyclopentylamino group.

    ETHYL 2-[(2-NITROBENZOYL)AMINO]BENZOATE: Contains a nitro group instead of a chloro group.

    ETHYL 2-[(PHENYLSULFONYL)AMINO]BENZOATE: Contains a phenylsulfonyl group instead of a chlorobenzoyl group.

The uniqueness of ETHYL 2-[(2-CHLOROBENZOYL)AMINO]-5-[(CYCLOPENTYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H23ClN2O4S

Molecular Weight

434.9 g/mol

IUPAC Name

ethyl 2-[(2-chlorobenzoyl)amino]-5-(cyclopentylcarbamoyl)-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C21H23ClN2O4S/c1-3-28-21(27)16-12(2)17(19(26)23-13-8-4-5-9-13)29-20(16)24-18(25)14-10-6-7-11-15(14)22/h6-7,10-11,13H,3-5,8-9H2,1-2H3,(H,23,26)(H,24,25)

InChI Key

DSQVRJDZQNVOCE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCC2)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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